molecular formula C12H14F2Ti-2 B12066264 Difluorotitanium;2-methylcyclopenta-1,3-diene

Difluorotitanium;2-methylcyclopenta-1,3-diene

Cat. No.: B12066264
M. Wt: 244.10 g/mol
InChI Key: MXWKKHXHCPOHRY-UHFFFAOYSA-L
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Description

Difluorotitanium;2-methylcyclopenta-1,3-diene is a compound that combines the unique properties of titanium with the structural characteristics of 2-methylcyclopenta-1,3-diene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluorotitanium;2-methylcyclopenta-1,3-diene typically involves the reaction of titanium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common fluorinating agents include hydrogen fluoride or fluorine gas, and the reaction is often conducted at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the reactive nature of the fluorinating agents used .

Chemical Reactions Analysis

Types of Reactions

Difluorotitanium;2-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or ozone for oxidation, reducing agents such as hydrogen gas for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

Difluorotitanium;2-methylcyclopenta-1,3-diene has several scientific research applications:

Mechanism of Action

The mechanism by which difluorotitanium;2-methylcyclopenta-1,3-diene exerts its effects involves its interaction with molecular targets and pathways. The titanium center can coordinate with various ligands, facilitating catalytic reactions. The fluorine atoms enhance the compound’s reactivity and stability, making it an effective catalyst in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other titanium-based complexes and fluorinated cyclopentadienes, such as:

Uniqueness

Difluorotitanium;2-methylcyclopenta-1,3-diene is unique due to its specific combination of titanium and fluorinated cyclopentadiene, which imparts distinct catalytic properties and reactivity. This uniqueness makes it valuable in applications where both high reactivity and stability are required .

Properties

Molecular Formula

C12H14F2Ti-2

Molecular Weight

244.10 g/mol

IUPAC Name

difluorotitanium;2-methylcyclopenta-1,3-diene

InChI

InChI=1S/2C6H7.2FH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+2/p-2

InChI Key

MXWKKHXHCPOHRY-UHFFFAOYSA-L

Canonical SMILES

CC1=[C-]CC=C1.CC1=[C-]CC=C1.F[Ti]F

Origin of Product

United States

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